(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate
Overview
Description
(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a tert-butyl carbamate protecting group, an amino group, and a bromophenyl moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-tert-butyl 2-amino-3-oxopropanoate and 4-bromobenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of (S)-tert-butyl 2-amino-3-oxopropanoate with 4-bromobenzaldehyde under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Protection: The final step involves the protection of the amine group with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of nitro derivatives.
Scientific Research Applications
(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active amine upon enzymatic cleavage of the carbamate group. The bromophenyl moiety can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-amino-3-phenyl-1-oxopropan-2-yl)carbamate: Lacks the bromine atom, resulting in different reactivity and biological activity.
(S)-tert-Butyl (1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl)carbamate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
The presence of the bromine atom in (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate imparts unique reactivity, making it a valuable intermediate for the synthesis of brominated compounds. Its chiral nature also allows for the study of enantioselective reactions and the development of chiral drugs.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKNVRSIDINOPV-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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